3-Heptafluorobutyryl-(+)-camphor

Catalog No.
S1895318
CAS No.
51800-99-8
M.F
C14H15F7O2
M. Wt
348.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Heptafluorobutyryl-(+)-camphor

CAS Number

51800-99-8

Product Name

3-Heptafluorobutyryl-(+)-camphor

IUPAC Name

(1R,4R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C14H15F7O2

Molecular Weight

348.26 g/mol

InChI

InChI=1S/C14H15F7O2/c1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m1/s1

InChI Key

PEWOESYEGLBLNR-XGLFCGLISA-N

SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2C(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Chiral Ligand for Lanthanide Complexes

-Heptafluorobutyryl-(+)-camphor finds application in scientific research as a chiral ligand for the synthesis of lanthanide complexes. Lanthanides are a group of elements known for their unique electronic properties. Chiral ligands, on the other hand, are molecules with a non-superimposable mirror image, allowing them to control the handedness (chirality) of the final complex.

This specific combination offers several advantages. The camphor backbone of 3-Heptafluorobutyryl-(+)-camphor provides a rigid structure that helps create well-defined complexes. Additionally, the heptafluorobutyryl group introduces fluorine atoms, which are known to enhance the Lewis acidity of the lanthanide center. This improved Lewis acidity can be beneficial for various applications, such as catalysis and luminescence.

Research has shown the successful use of 3-Heptafluorobutyryl-(+)-camphor in the synthesis of chiral europium complexes []. These complexes hold promise for applications in optoelectronic and photonic devices due to their interesting photoluminescent properties.

3-Heptafluorobutyryl-(+)-camphor has the molecular formula C₁₄H₁₅F₇O₂ and a molecular weight of approximately 348.26 g/mol . This compound features a camphor backbone substituted with a heptafluorobutyryl group at the 3-position. Its structure contributes to its unique properties, including enhanced lipophilicity and potential for specific interactions with biological systems.

Typical of carbonyl-containing compounds. Notably, it participates in:

  • Photoisomerization: The compound can undergo reversible trans-to-cis photoisomerization under UV light, which has implications for its use in photochemical applications .
  • Condensation Reactions: As a β-diketone derivative, it can engage in condensation reactions with amines or alcohols to form more complex structures.

3-Heptafluorobutyryl-(+)-camphor exhibits interesting biological properties:

  • Antimicrobial Activity: Initial studies suggest that fluorinated compounds like this one may possess antimicrobial properties due to their unique electronic characteristics.
  • Chirality and Biological Interactions: The chirality of the camphor backbone may influence its interaction with biological targets, potentially enhancing its efficacy in drug design .

The synthesis of 3-heptafluorobutyryl-(+)-camphor typically involves:

  • Fluorination Reactions: Utilizing perfluorinated reagents to introduce the heptafluorobutyryl group onto the camphor scaffold.
  • Acylation Processes: The reaction of camphor with heptafluorobutyric anhydride or acid chloride under controlled conditions is a common method for synthesizing this compound.

3-Heptafluorobutyryl-(+)-camphor finds applications in several areas:

  • Fluorescent Probes: Its unique structure allows it to be used as a fluorescent probe in biochemical assays and imaging techniques .
  • Materials Science: The compound's properties make it suitable for developing advanced materials with specific thermal and optical characteristics.
  • Pharmaceuticals: Potential uses in drug formulations due to its biological activity and ability to interact with various biological targets.

Research into the interaction of 3-heptafluorobutyryl-(+)-camphor with other molecules has revealed:

  • Complex Formation: It can form complexes with lanthanides and other metal ions, which may enhance its utility in analytical chemistry and materials science .
  • Biological Interactions: Studies are ongoing to explore how this compound interacts at the molecular level with proteins and nucleic acids, which could lead to new therapeutic agents.

While 3-heptafluorobutyryl-(+)-camphor has distinct properties, several similar compounds warrant comparison:

Compound NameStructure TypeUnique Features
3-Fluoro-(+)-camphorHalogenated camphor derivativeLess fluorination than 3-heptafluorobutyryl
2-Heptafluorobutyryl-(+)-camphorSimilar acylated structureDifferent position of substitution on camphor
4-Heptafluorobutyryl-(+)-camphorSimilar acylated structureDifferent position of substitution on camphor

Uniqueness of 3-Heptafluorobutyryl-(+)-camphor: Its specific substitution pattern leads to enhanced lipophilicity and potential for unique interactions not observed in less fluorinated derivatives.

The synthesis of 3-heptafluorobutyryl-(+)-camphor emerged from advancements in chiral ligand design during the late 20th century. Key milestones include:

  • Early Synthetic Routes: The compound was first synthesized via the acylation of (+)-camphor or its brominated derivatives with heptafluorobutyryl chloride, often mediated by magnesium or samarium diiodide ($$\text{SmI}_2$$) under mild conditions.
  • Catalytic Applications: By the 1990s, its utility in asymmetric catalysis became evident. A 1993 study demonstrated its role in forming oxovanadium(IV) complexes that catalyzed asymmetric hetero Diels-Alder reactions, while a 1990 report highlighted its use in vanadium-based catalysts for similar transformations.
  • Structural Characterization: X-ray crystallography and spectroscopic methods (e.g., EPR, ENDOR) were employed to elucidate its coordination chemistry and stereochemical properties.
Key DevelopmentYearApplicationReference
Synthesis via $$\text{SmI}_2$$1999Chiral 1,3-diketone production
V(IV) Complex Catalysis1993Asymmetric Diels-Alder reactions
Eu(III) CPL Complexes2006Circularly polarized luminescence

Significance in Asymmetric Synthesis and Chiral Chemistry

3-Heptafluorobutyryl-(+)-camphor is a pivotal chiral ligand in asymmetric catalysis, enabling enantioselective transformations through its steric and electronic properties.

Catalytic Applications

  • Asymmetric Hetero Diels-Alder Reactions:

    • Vanadium(IV) Complexes: The compound forms oxovanadium(IV) complexes that catalyze the reaction between dienophiles and dienes with high enantioselectivity. For example, reactions involving ethyl β,γ-unsaturated ketoesters achieved up to 95% endo selectivity.
    • Copper-Box Complexes: In organocopper catalysis, it facilitates the oxidation of ethers to enol ethers, enabling Diels-Alder cyclizations with endo:exo ratios exceeding 20:1.
  • Lanthanide Coordination Complexes:

    • Europium(III) Complexes: Tris(hfbc)Eu(III) complexes exhibit high circularly polarized luminescence ($$g_{\text{CPL}}$$ up to 0.16), critical for optoelectronic applications.
    • Ytterbium(III) Systems: Solid-state studies revealed coexisting diastereomers in seven-coordinate complexes, influencing chiroptical properties.

Mechanistic Insights

  • Steric and Electronic Effects: The heptafluorobutyryl group enhances ligand rigidity and electron-withdrawing capacity, stabilizing metal centers and directing substrate binding.
  • Chiral Induction: The bicyclic camphor scaffold provides a defined chiral environment, enabling precise stereochemical control in catalytic cycles.
Catalytic SystemSubstrateSelectivityReference
V(IV)-hfbc ComplexEthyl β,γ-ketoestersendo:exo > 20:1
[Eu(hfbc)₃]Lanthanide Sensitization$$g_{\text{CPL}} = 0.16$$

Role in Organofluorine Compound Research

The heptafluorobutyryl group in 3-heptafluorobutyryl-(+)-camphor exemplifies the strategic use of fluorination in enhancing chemical stability and reactivity.

Fluorination Effects

  • Electronic Properties: The perfluoroalkyl chain increases the ligand’s electron-withdrawing nature, modulating metal-ligand bond strength and redox activity.
  • Thermal Stability: Fluorination raises the compound’s thermal robustness, enabling high-temperature applications (e.g., $$T_{\text{decomp}} > 200^\circ\text{C}$$).

Comparative Analysis with Analogues

CompoundFluorinationKey PropertyApplication
3-Trifluoroacetyl-(+)-camphorTrifluoroacetylModerate electron withdrawalNMR Shift Reagents
3-Pentafluoropropionyl-(+)-camphorPentafluoropropionylEnhanced steric bulkChiral Stationary Phases
3-Heptafluorobutyryl-(+)-camphorHeptafluorobutyrylHigh $$g_{\text{CPL}}$$Optoelectronic Materials

Materials Science Applications

  • Chiral Coordination Polymers: Hybrid materials incorporating hfbc ligands exhibit mesoporous structures, useful in catalysis and sensing.
  • Stilbene-Based Photoresponsive Systems: Photocyclization studies revealed reversible trans-to-cis isomerization, enabling light-triggered material transformations.

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51800-99-8

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-16

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